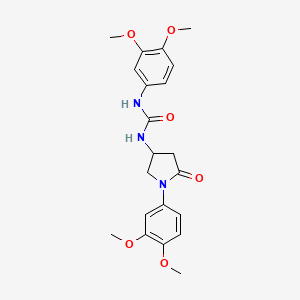
1-(3,4-Dimethoxyphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H25N3O6 and its molecular weight is 415.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Transfer Across Hydrogen Bonds
Research has explored the electron transfer capabilities across multiple hydrogen bonds involving urea derivatives. A study detailed the behavior of urea-substituted vinyl ruthenium and osmium complexes, demonstrating how these complexes maintain dimeric structures through a self-complementary quadruply hydrogen-bonding motif. This study provides evidence that such motifs do not support electron transfer due to the lack of contribution from the hydrogen-bonding functionalities to the occupied frontier levels, suggesting that modifications in urea compounds can influence electron transfer mechanisms significantly (Pichlmaier et al., 2009).
Unfolding and Complexation Induced by Heterocyclic Ureas
Another area of interest is the complexation-induced unfolding of heterocyclic ureas. A study focused on the synthesis and conformational studies of heterocyclic ureas, revealing how these compounds undergo unfolding at high concentrations to form multiply hydrogen-bonded complexes. This process illustrates the potential for urea derivatives to participate in self-assembly processes through hydrogen bonding, which could be exploited in designing new materials and molecular devices (Corbin et al., 2001).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. This research demonstrates the efficacy of such compounds in protecting metal surfaces from corrosion, underscoring the potential of urea derivatives in industrial applications requiring corrosion resistance. The study highlights the role of adsorption on the steel surface through the active centers contained in the molecules, leading to the formation of a protective layer (Mistry et al., 2011).
Anticancer Activity
The synthesis and biological evaluation of urea derivatives as anticancer agents have been a significant area of research. One study evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This research indicates the potential of urea derivatives in medicinal chemistry as potent anticancer agents, suggesting a promising avenue for the development of new therapeutic options (Jian Feng et al., 2020).
Electrooptic Properties
Investigations into the electrooptic properties of novel chalcone derivatives have also been conducted, assessing their potential in nonlinear optics and optoelectronic device fabrications. A computational approach provided insights into the significant electrooptic properties of these compounds, revealing their suitability for applications in nonlinear optics due to their superior properties compared to standard materials like urea (Shkir et al., 2018).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c1-27-16-7-5-13(9-18(16)29-3)22-21(26)23-14-10-20(25)24(12-14)15-6-8-17(28-2)19(11-15)30-4/h5-9,11,14H,10,12H2,1-4H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNZBXPTWMSOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)
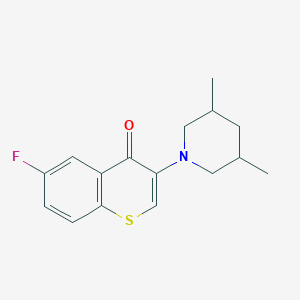

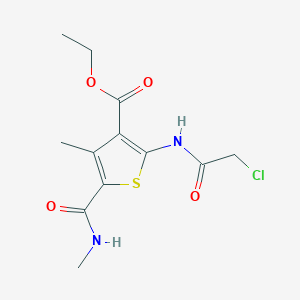
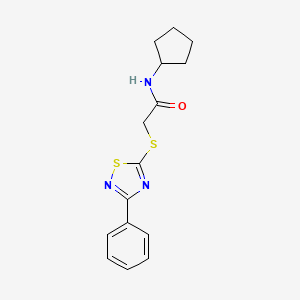
![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)
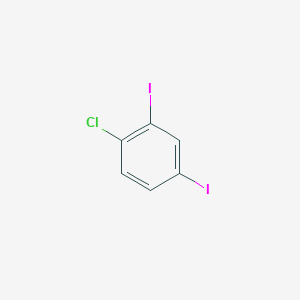
![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)
